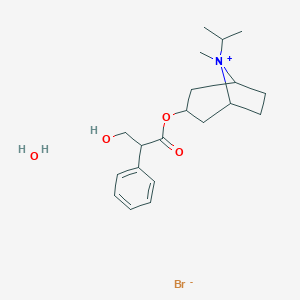
2-乙基吡啶
描述
2-Ethylpyridine is an organic compound with the molecular formula C7H9NThis compound is a colorless to yellowish liquid with a distinct odor and is used in various chemical and industrial applications .
科学研究应用
2-Ethylpyridine has several applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: Studies have shown its effects on the proliferation and survival of human umbilical vein endothelial cells (HUVECs) and other cell lines
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs.
Industry: 2-Ethylpyridine linked with silica is a popular stationary phase for chiral and achiral separations in supercritical fluid chromatography
作用机制
Target of Action
2-Ethylpyridine is a derivative of pyridine, a class of aromatic compounds that occur largely as a result of human activities It’s known that pyridine derivatives interact with various biological systems, and their presence can have profound effects on biodegradation processes .
Mode of Action
It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity . This reactivity likely plays a role in the compound’s interaction with its targets.
Biochemical Pathways
2-Ethylpyridine, like other pyridine derivatives, can be involved in various biochemical pathways. Pyridine derivatives are known to be degraded predominantly under aerobic conditions with hydroxyl derivatives as intermediate metabolites . The degradation of these compounds has been evaluated for more than 60 years, revealing a number of common themes .
Pharmacokinetics
It’s known that the compound has a boiling point of 149°c and a density of 0937 g/mL at 25°C , which may influence its bioavailability.
Result of Action
2-Ethylpyridine has been used to study its effect on the proliferation and survival of human umbilical vein endothelial cells (HUVECs), HMVECs from lung, and NIH 3T3 cells
Action Environment
The action, efficacy, and stability of 2-Ethylpyridine can be influenced by various environmental factors. For instance, the compound’s degradation can be affected by the presence of oxygen, as it’s known to be degraded predominantly under aerobic conditions . Other environmental factors that could influence the compound’s action include temperature, pH, and the presence of other substances.
生化分析
Biochemical Properties
2-Ethylpyridine has been found to interact with various biomolecules in biochemical reactionsIt has been observed that 2-Ethylpyridine can affect the proliferation and survival of human umbilical vein endothelial cells (HUVECs), HMVECs from lung, and NIH 3T3 cells .
Cellular Effects
2-Ethylpyridine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause mitochondrial damage in human retinal pigment epithelial cells . It also influences cell function by causing cell death through caspase-dependent apoptosis associated with oxidative stress and mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
It is known that 2-Ethylpyridine can cause cell death in a time-dependent manner .
Dosage Effects in Animal Models
It is known that 2-Ethylpyridine is a component of cigarette smoke, which has been studied extensively in animal models .
Metabolic Pathways
Studies have shown that the transformation mechanism of ethylpyridines involves hydroxylation and reduction of the aromatic ring before ring cleavage .
Transport and Distribution
It is known that 2-Ethylpyridine can cause mitochondrial damage, suggesting that it may be transported to the mitochondria .
Subcellular Localization
Given its observed effects on the mitochondria, it is possible that 2-Ethylpyridine localizes to this organelle .
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethylpyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with ethylmagnesium chloride (Grignard reagent) under controlled conditions . Another method includes the alkylation of pyridine with ethyl halides in the presence of a base.
Industrial Production Methods: Industrial production of 2-ethylpyridine often involves the catalytic hydrogenation of 2-vinylpyridine. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon .
化学反应分析
Types of Reactions: 2-Ethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylpyridine N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of 2-ethylpyridine can yield 2-ethylpiperidine.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid for nitration; halogens for halogenation.
Major Products:
Oxidation: 2-Ethylpyridine N-oxide.
Reduction: 2-Ethylpiperidine.
Substitution: 2-Ethyl-3-nitropyridine, 2-ethyl-3-chloropyridine.
相似化合物的比较
2-Methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.
4-Ethylpyridine: Similar but with the ethyl group at the 4-position instead of the 2-position.
2-Vinylpyridine: Contains a vinyl group instead of an ethyl group.
Uniqueness: 2-Ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position of the ethyl group at the 2-position makes it different in reactivity and applications compared to its isomers and other substituted pyridines .
属性
IUPAC Name |
2-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGMCIBEHEAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021844 | |
| Record name | 2-Ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 2-Ethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
4.89 [mmHg] | |
| Record name | 2-Ethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-71-0, 28631-77-8 | |
| Record name | 2-Ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06X1W46PYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-ethylpyridine?
A1: The molecular formula of 2-ethylpyridine is C₇H₉N, and its molecular weight is 107.15 g/mol.
Q2: What spectroscopic data is available for 2-ethylpyridine?
A2: Researchers have used various spectroscopic techniques to characterize 2-ethylpyridine, including Infrared (IR) [, ], Nuclear Magnetic Resonance (NMR) (1H, 11B, 13C) [, , ], and Ultraviolet-visible (UV-Vis) spectroscopy [, , ]. These techniques provide valuable information about the compound's functional groups, structure, and electronic properties.
Q3: How does 2-ethylpyridine interact with biological systems?
A3: 2-Ethylpyridine is a component of cigarette smoke [, ] and has been shown to induce oxidative stress and mitochondrial dysfunction in human retinal pigment epithelial cells (ARPE-19) in vitro []. This suggests a potential role in age-related macular degeneration and other retinal diseases [].
Q4: Are there any known protective effects against 2-ethylpyridine-induced damage?
A4: Studies indicate that melatonin and memantine may offer synergistic protective effects against oxidative stress and apoptosis induced by 2-ethylpyridine in ARPE-19 cells []. These findings suggest potential therapeutic avenues for mitigating the damaging effects of this compound.
Q5: Does 2-ethylpyridine have any impact on cellular growth and survival?
A5: Research has shown that 2-ethylpyridine can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMVECs) at attomolar and femtomolar doses []. Additionally, it can induce cell death in these cell types under specific conditions [].
Q6: Can microorganisms degrade 2-ethylpyridine?
A6: Yes, certain microorganisms can utilize 2-ethylpyridine as a growth substrate. For example, an Arthrobacter sp., isolated from soil, has been shown to degrade 2-ethylpyridine [, , ]. Interestingly, this organism can also metabolize α-picoline, and cells grown on either substrate can oxidize the other [, , ].
Q7: What are the potential metabolic pathways for 2-ethylpyridine degradation?
A7: Research suggests that the degradation of 2-ethylpyridine by Arthrobacter sp. might not be initiated by methyl oxidation or hydroxylation at the 6-position of the pyridine ring [, ]. When α-picoline oxidation (which shares metabolic pathways with 2-ethylpyridine in this organism) is blocked by semicarbazide, succinate semi-aldehyde and pyruvate accumulate [, ], hinting at potential intermediates in the degradation pathway.
Q8: Can 2-ethylpyridine be used in the synthesis of other compounds?
A8: Yes, 2-ethylpyridine serves as a starting material for synthesizing various compounds, including those with potential biological activity. For example, it can be used to prepare 2-[1-(2-pyridyl)ethoxy]acetate derivatives, which have shown potential in improving memory function in mice [, ].
Q9: Are there any catalytic applications of 2-ethylpyridine?
A9: While 2-ethylpyridine itself might not be a catalyst, its derivatives can be incorporated into catalytic systems. For instance, it's used in the synthesis of tridentate pyridine-imine-phenolato ligands, which, when complexed with Fe(III), show activity in catalyzing the cycloaddition of carbon dioxide to epoxides and the epoxidation of alkenes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)

![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B127700.png)











